1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane” is a type of disiloxane, which is a class of silicon-based organic compounds containing a Si-O-Si linkage . It is also known by other names such as sym-Tetramethyldisiloxane, Bis(dimethylsilyl) ether, Bis(dimethylsilyl) oxide, Dimethylsilyl ether, Tetramethyldisiloxane, 1,1,3,3-Tetramethyldisiloxane, 1,3-Dihydrotetramethyldisiloxane .

Scientific Research Applications

Synthesis of Optically Active SiO-Containing Polymers

Tris(pentafluorophenyl)borane has shown effectiveness as a catalyst in synthesizing optically pure and completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s. The use of 1,1,3,3-tetramethyl-1,3-disiloxane in this process results in polymers with better controlled chemical and stereoregular structures, surpassing those obtained from traditional bis(silanol)s and bis(dimethylamino)dimethylsilane methods. This advancement indicates the compound's critical role in producing polymers with precise optical activity and thermal properties, essential for specialized applications (Zhou & Kawakami, 2005).

Novel Hydroxyester Disiloxanes Synthesis

Hydroxyester disiloxanes, including 1,3-bis(6-hydroxyhexanoylmethyl)-1,1,3,3-tetramethyl disiloxane, were synthesized to develop poly(siloxane-urethane) copolymers. The innovative synthesis of these compounds allows for the creation of materials with unique properties, contributing significantly to the development of new polymer blends with potential applications in various industries, from coatings to biomedical devices (Pusztai, Nagy, & Wagner, 2012).

Epoxy Curing System Enhancements

1,3-Bis(3-aminopropyl) tetramethyl disiloxane (DS) serves as an effective liquid epoxy curing agent. It significantly lowers the viscosity of epoxy systems, which enables higher filler loading and effectively reduces the coefficient of thermal expansion (CTE) of epoxy molding compounds (EMCs). This adjustment in the epoxy curing process is crucial for producing high-reliability semiconductor devices, demonstrating the compound's importance in advancing electronic packaging materials (Li & Xie, 2009).

Advancements in Olefin Polymerization

Disiloxane-bridged indenyl metallocene catalysts have shown unique and unexpected behavior in olefin polymerization. These catalysts, synthesized from 1,1,3,3-tetramethyl-1,3-bis(indenyl)disiloxane, polymerize ethylene only when activated by specific cocatalysts. Their application underscores the potential of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane derivatives in refining polymerization processes, leading to the production of new polymeric materials with tailored properties (Song, Shackett, Chien, & Rausch, 1995).

properties

CAS RN |

690-56-2 |

|---|---|

Product Name |

1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane |

Molecular Formula |

C10H20F6OSi2 |

Molecular Weight |

326.43 g/mol |

IUPAC Name |

trimethyl-[methyl-bis(3,3,3-trifluoropropyl)silyl]oxysilane |

InChI |

InChI=1S/C10H20F6OSi2/c1-18(2,3)17-19(4,7-5-9(11,12)13)8-6-10(14,15)16/h5-8H2,1-4H3 |

InChI Key |

HPHWGSZEZXZPHT-UHFFFAOYSA-N |

SMILES |

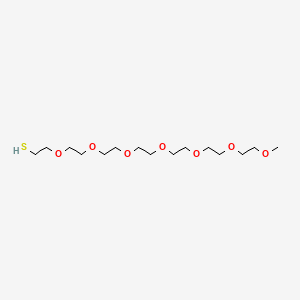

C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(2-Amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1591755.png)